

# Glutamic acid CAS number and chemical identifiers

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **Glutamic acid**

Cat. No.: **B1213335**

[Get Quote](#)

## An In-depth Technical Guide to Glutamic Acid Abstract

This technical guide provides a comprehensive overview of **glutamic acid** (CAS RN: 25335-74-4), a mono-amide derivative of glutaric acid.<sup>[1]</sup> Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical identifiers, physicochemical properties, synthesis, and analytical characterization of this compound. By synthesizing technical data with practical insights, this guide aims to serve as an essential resource for laboratory applications and advanced research initiatives. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.

## Introduction: The Scientific Context of Glutamic Acid

While not as ubiquitous as its parent compound, glutaric acid, or its amino acid counterpart, glutamic acid, **glutamic acid** holds a unique position in chemical and biomedical research. As a dicarboxylic acid monoamide, it possesses both a carboxylic acid and an amide functional group, granting it distinct chemical properties that are of interest in the synthesis of novel chemical entities.<sup>[1]</sup>

Its structural similarity to endogenous molecules suggests potential roles in metabolic pathways and as a building block for designing peptidomimetics and other bioactive compounds.

Understanding its fundamental characteristics is the first step for any researcher aiming to leverage this molecule in drug discovery, polymer science, or metabolic studies.

## Core Chemical Identifiers and Physicochemical Properties

Precise identification and understanding of a compound's properties are foundational to any scientific endeavor. This section provides the essential identifiers and physicochemical data for **glutamic acid**, consolidated for ease of reference.

### Nomenclature and Registry Information

The unambiguous identification of a chemical substance is critical for procurement, regulatory compliance, and scientific communication. The CAS Registry Number is a universally accepted unique identifier.

| Identifier | Value                                                                      | Source        |
|------------|----------------------------------------------------------------------------|---------------|
| CAS Number | 25335-74-4                                                                 | PubChem[1]    |
| IUPAC Name | 5-amino-5-oxopentanoic acid                                                | PubChem[1][2] |
| Synonyms   | 4-carbamoylbutanoic acid, 4-carbamoylbutyric acid, Glutaric acid monoamide | PubChem[1]    |

### Molecular Formula, Weight, and Structural Representations

Structural representations are vital for understanding the molecule's connectivity and spatial arrangement, which in turn dictate its chemical behavior and biological interactions.

| Property          | Value                                                      | Source                                            |
|-------------------|------------------------------------------------------------|---------------------------------------------------|
| Molecular Formula | C5H9NO3                                                    | PubChem[ <a href="#">1</a> ][ <a href="#">2</a> ] |
| Molecular Weight  | 131.13 g/mol                                               | PubChem[ <a href="#">1</a> ]                      |
| Canonical SMILES  | C(CC(=O)N)CC(=O)O                                          | PubChem[ <a href="#">1</a> ][ <a href="#">2</a> ] |
| InChI             | InChI=1S/C5H9NO3/c6-4(7)2-1-3-5(8)9/h1-3H2,(H2,6,7)(H,8,9) | PubChem[ <a href="#">1</a> ][ <a href="#">2</a> ] |
| InChIKey          | GTFMAONWNTUZEW-UHFFFAOYSA-N                                | PubChem[ <a href="#">1</a> ][ <a href="#">2</a> ] |

```
graph Glutamic_Acid_Structure {
  layout=neato;
  node [shape=plaintext];
  edge [color="#202124"];
}
```

```
// Atom nodes
C1 [label="C", pos="0,0!"];
O1 [label="O", pos="-0.8,-0.5!"];
O2 [label="OH", pos="0.8,-0.5!"];
C2 [label="CH2", pos="0,1.5!"];
C3 [label="CH2", pos="0,3!"];
C4 [label="CH2", pos="0,4.5!"];
C5 [label="C", pos="0,6!"];
O3 [label="O", pos="-0.8,6.5!"];
N1 [label="NH2", pos="0.8,6.5!"];
```

```
// Bonds
C1 -- O1 [label="", len=1.0];
C1 -- O2 [label="", len=1.0];
C1 -- C2 [label="", len=1.5];
```

```
C2 -- C3 [label="", len=1.5];
C3 -- C4 [label="", len=1.5];
C4 -- C5 [label="", len=1.5];
C5 -- O3 [label="", len=1.0];
C5 -- N1 [label="", len=1.0];
}
```

Caption: 2D Chemical Structure of **Glutaramic Acid**.

## Physicochemical Data

The physical properties of **glutaramic acid** are crucial for designing experimental conditions, such as solvent selection for reactions or analytical method development.

| Property                     | Value | Notes                                                                            |
|------------------------------|-------|----------------------------------------------------------------------------------|
| XLogP3-AA (Predicted)        | -0.9  | A measure of lipophilicity. The negative value indicates high hydrophilicity.[2] |
| Hydrogen Bond Donor Count    | 2     | From the -OH and -NH <sub>2</sub> groups.                                        |
| Hydrogen Bond Acceptor Count | 3     | From the two O atoms and the N atom.                                             |
| Rotatable Bond Count         | 4     | Indicates conformational flexibility.                                            |

Note: Experimental data for properties like melting point and boiling point are not readily available in the searched public databases, which is common for less-studied research chemicals. Researchers should determine these properties empirically as needed.

## Synthesis and Chemical Reactivity

**Glutaramic acid** is formally derived from glutaric acid by the conversion of one of its two carboxylic acid groups into a primary amide.[1] This structural relationship provides the most logical and common synthetic routes.

## Synthetic Pathway from Glutaric Anhydride

A prevalent and efficient laboratory-scale synthesis involves the aminolysis of glutaric anhydride. This method is favored for its high atom economy and relatively mild reaction conditions.

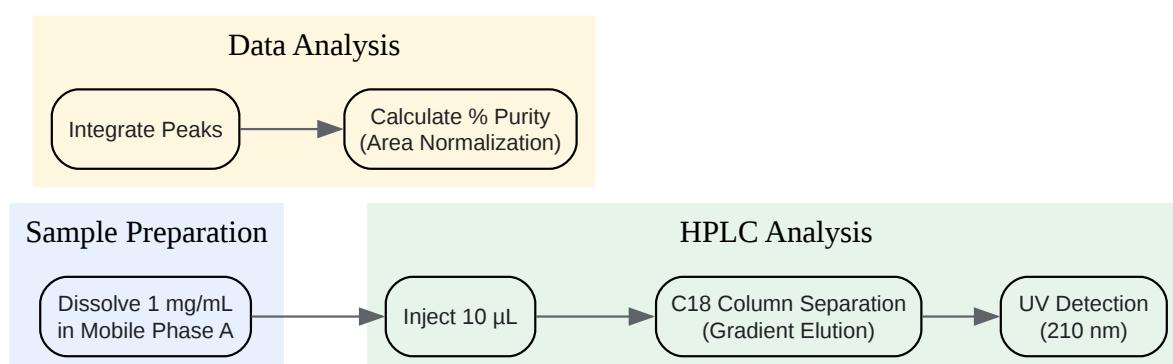
- Reactants: Glutaric anhydride and a source of ammonia (e.g., aqueous ammonium hydroxide).
- Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of ammonia attacks one of the electrophilic carbonyl carbons of the anhydride ring. This leads to the opening of the five-membered ring.
- Proton Transfer: A subsequent proton transfer results in the formation of the final product, **glutaramic acid**, which contains a carboxylic acid at one end and an amide at the other.
- Work-up: The reaction mixture is typically acidified to ensure the carboxylic acid group is fully protonated, followed by crystallization or chromatography to isolate the pure product.

The choice of an aqueous ammonia solution is a practical one; it is readily available and the water can be easily removed during work-up. The exothermicity of the reaction should be managed by cooling the reaction vessel, especially during the initial addition of the amine.

## Analytical Characterization Protocols

Rigorous analytical characterization is non-negotiable for verifying the identity and purity of a synthesized or purchased compound. Below are standard protocols for the characterization of **glutaramic acid**.

### High-Performance Liquid Chromatography (HPLC)


HPLC is the workhorse for assessing the purity of non-volatile organic compounds. A reverse-phase method is typically suitable for a polar molecule like **glutaramic acid**.

Objective: To determine the purity of a **glutaramic acid** sample.

Methodology:

- Column: C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m particle size). The C18 stationary phase provides sufficient retention for polar analytes when using a highly aqueous mobile phase.
- Mobile Phase A: 0.1% Formic Acid in Water. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape.
- Mobile Phase B: Acetonitrile.
- Gradient: Start with 98% A / 2% B, hold for 2 minutes. Linearly increase to 50% B over 10 minutes. Hold for 2 minutes. Return to initial conditions and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm. The amide and carboxylic acid chromophores have absorbance at low UV wavelengths.
- Injection Volume: 10  $\mu$ L.
- Sample Preparation: Dissolve the sample in the initial mobile phase (98:2 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of 1 mg/mL.

System Validation: The protocol is self-validating by running a blank (injection of mobile phase) to identify system peaks and a standard of known purity, if available. Peak symmetry and retention time consistency across multiple injections are key indicators of a robust method.



[Click to download full resolution via product page](#)

Caption: Standard workflow for HPLC purity analysis of **Glutamic Acid**.

## Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is the preferred technique for polar molecules like **glutamic acid**.

Objective: To confirm the molecular weight of **glutamic acid**.

Methodology:

- Ionization Mode: ESI, both positive and negative modes should be checked.
- Expected Ions:
  - Positive Mode:  $[M+H]^+$  at m/z 132.06.[2]
  - Negative Mode:  $[M-H]^-$  at m/z 130.05.[2]
- Sample Preparation: Infuse a dilute solution (approx. 10  $\mu$ g/mL) in 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

Trustworthiness: The observation of the correct mass-to-charge ratio for both the protonated and deprotonated molecular ions provides very high confidence in the compound's identity. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

## Applications in Research and Drug Development

While specific, large-scale applications are not as well-documented as for glutamic acid, the unique bifunctional nature of **glutamic acid** makes it a valuable tool for researchers:

- Scaffold for Medicinal Chemistry: The carboxylic acid and amide groups provide two distinct points for chemical modification. The carboxylic acid can be converted to esters or amides, while the primary amide can participate in various coupling reactions. This allows for the construction of diverse chemical libraries for screening in drug discovery programs.

- Probes for Metabolic Studies: Isotopically labeled **glutaramic acid** can be synthesized and used as a tracer to study metabolic pathways related to amino acid and dicarboxylic acid metabolism.
- Monomer for Specialty Polymers: Similar to its parent, glutaric acid, the molecule can potentially be used to synthesize novel polyamides or polyesters with unique properties conferred by the pendant amide group.

## Safety, Handling, and Storage

As a laboratory chemical, proper handling is essential.

- Hazard Identification: **Glutaramic acid** may cause skin and serious eye irritation.[1]
- Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

## Conclusion

**Glutaramic acid**, defined by its CAS number 25335-74-4, is a versatile bifunctional molecule with significant potential for advanced chemical synthesis and biomedical research.[1] This guide has provided a foundational understanding of its core identifiers, properties, and standard analytical protocols. By adhering to the detailed methodologies and safety precautions outlined herein, researchers and drug development professionals can confidently and effectively utilize **glutaramic acid** in their work, ensuring both scientific rigor and personal safety.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 5-Amino-5-oxopentanoic acid | C5H9NO3 | CID 168356 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Glutamic acid (C5H9NO3) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Glutamic acid CAS number and chemical identifiers]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1213335#glutamic-acid-cas-number-and-chemical-identifiers]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)